molecular formula C12H21NO2 B12548204 Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- CAS No. 669065-92-3

Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-

Cat. No.: B12548204
CAS No.: 669065-92-3
M. Wt: 211.30 g/mol
InChI Key: NRBKHUYPQUTZAA-UHFFFAOYSA-N
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Description

Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- is an organic compound with the molecular formula C12H21NO2 It is a derivative of morpholine, a heterocyclic amine, and features a cyclohexene ring attached to the morpholine structure via an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- typically involves the reaction of morpholine with 1-cyclohexen-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Common solvents include toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Cyclohexane derivatives

    Substitution: N-alkyl or N-acyl morpholine derivatives

Scientific Research Applications

Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy linkage and cyclohexene ring contribute to its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-(1-cyclohexen-1-yl)-
  • N-Morpholino-1-cyclohexene
  • 1-Morpholin-1-ylcyclohexene

Uniqueness

Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- is unique due to its ethoxy linkage, which imparts distinct chemical properties compared to other morpholine derivatives

Properties

CAS No.

669065-92-3

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-[2-(cyclohexen-1-yloxy)ethyl]morpholine

InChI

InChI=1S/C12H21NO2/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h4H,1-3,5-11H2

InChI Key

NRBKHUYPQUTZAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)OCCN2CCOCC2

Origin of Product

United States

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